Pyrophen

Description

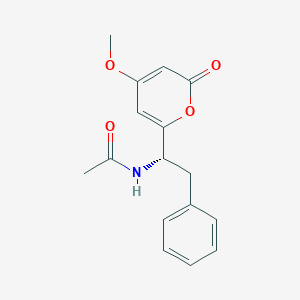

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(1S)-1-(4-methoxy-6-oxopyran-2-yl)-2-phenylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-11(18)17-14(8-12-6-4-3-5-7-12)15-9-13(20-2)10-16(19)21-15/h3-7,9-10,14H,8H2,1-2H3,(H,17,18)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMQMACUYWGDOJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C2=CC(=CC(=O)O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C2=CC(=CC(=O)O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50156940 | |

| Record name | Pyrophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131190-56-2 | |

| Record name | Pyrophen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131190562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1S)-1-(4-methoxy-2-oxo-2H-pyran-6-yl)-2-phenylethyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the chemical structure of Pyrophen

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of Pyrophen, a natural product with demonstrated anticancer potential.

Chemical Identity and Structure

This compound is a secondary metabolite classified as a 2-pyrone derivative of the amino acid L-phenylalanine.[1][2] First isolated from the fungus Aspergillus niger, it has since been identified in other fungal species, including Alternaria alternata and as an endophyte from Piper crocatum.[2][3][4]

The chemical structure of this compound is characterized by a 4-methoxy-2-pyrone ring linked to an N-acetylated L-phenylalanine moiety.[1][2]

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | N-[(1S)-1-(4-methoxy-6-oxopyran-2-yl)-2-phenylethyl]acetamide[1] |

| Molecular Formula | C16H17NO4[1] |

| Molecular Weight | 287.31 g/mol [1] |

| CAS Number | 131190-56-2[1] |

| SMILES | CC(=O)N--INVALID-LINK--C2=CC(=CC(=O)O2)OC[5] |

| InChI | InChI=1S/C16H17NO4/c1-11(18)17-14(8-12-6-4-3-5-7-12)15-9-13(20-2)10-16(19)21-15/h3-7,9-10,14H,8H2,1-2H3,(H,17,18)/t14-/m0/s1[1] |

Physicochemical Properties

| Property | Value |

| Monoisotopic Mass | 287.11575802 Da[1] |

| XlogP (Predicted) | 1.6[1] |

| Appearance | White crystalline powder[4] |

Biosynthesis and Total Synthesis

Proposed Biosynthetic Pathway

This compound is believed to be of polyketide origin, derived from the amino acid L-phenylalanine.[3][6] The proposed biosynthetic pathway involves the sequential condensation of two malonyl-CoA units with an activated N-acetyl-L-phenylalanine to form a 1,3,5-tricarbonyl intermediate. Subsequent intramolecular cyclization and dehydration would then form the characteristic α-pyrone ring.[6]

Caption: Proposed biosynthetic pathway of this compound.

Total Synthesis

The first total synthesis of this compound has been accomplished in six steps starting from commercially available N-Boc protected amino acids.[6][7] Key steps in this synthetic route include a vinylogous Claisen condensation for fragment coupling and a dioxinone thermolysis/cyclization cascade to form the α-pyrone ring, achieving an overall yield of 15-25%.[6]

Biological Activity and Mechanism of Action

This compound has demonstrated notable cytotoxic activity against human breast cancer cell lines.

In Vitro Cytotoxicity

| Cell Line | IC50 Value |

| T47D (human ductal breast epithelial tumor) | 9.2 µg/mL[4][8] |

| MCF-7 (human breast adenocarcinoma) | 70.57 µg/mL[9][10] |

| Vero (normal kidney epithelial from African green monkey) | 109.0 µg/mL[4][8] |

Mechanism of Action

Studies suggest that this compound exerts its anticancer effects through the modulation of the cell cycle. In T47D cells, treatment with this compound at a concentration of 400 ng/mL induced cell cycle arrest in the S-phase.[4][8] In combination with doxorubicin, this compound was shown to induce G2/M phase arrest in MCF-7 cells.[9][11] The compound exhibits a degree of selectivity for cancer cells, being significantly less cytotoxic to the normal Vero cell line.[4][8]

Caption: Cellular effects of this compound on breast cancer cell lines.

Experimental Protocols

Isolation and Purification of this compound

The following is a general workflow for the isolation of this compound from fungal cultures.

Caption: General workflow for the isolation of this compound.

A detailed protocol for the bioassay-guided fractionation is as follows:

-

Extraction: The fungal culture is extracted with ethyl acetate.

-

Fractionation: The crude ethyl acetate extract is partitioned by preparative thin-layer chromatography to yield multiple fractions.[4]

-

Bioassay: Each fraction is tested for its cytotoxic activity against T47D and Vero cells to identify the most potent and selective fraction.[4]

-

Purification: The bioactive fraction is further purified using liquid chromatography to isolate the pure compound.[4]

-

Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, including Liquid Chromatography-Mass Spectrometry (LC-MS), 1H-NMR, 13C-NMR, COSY, DEPT, HMQC, and HMBC analyses.[4][8]

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: T47D, MCF-7, or Vero cells are seeded into 96-well plates at a density of 5x10³ cells per well in 100 µL of RPMI 1640 medium supplemented with 10% FBS, 1% penicillin/streptomycin, and 1 µg/mL fungizone.[4] The plates are incubated for 48 hours at 37°C in a 5% CO₂ humidified incubator until they reach 70-80% confluency.[4]

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for an additional 24 hours.[4]

-

MTT Addition: The treatment medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plates are then incubated for 4 hours at 37°C.[4]

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the reaction is stopped by adding 100 µL of 10% SDS to each well to dissolve the formazan crystals.[4]

-

Absorbance Reading: The absorbance is measured at 595 nm using a microplate reader.[4]

-

IC50 Determination: The data are used to generate a dose-response curve, from which the IC50 value (the concentration required to inhibit 50% of cell growth) is calculated.[4]

Cell Cycle Analysis by Flow Cytometry

-

Cell Seeding and Treatment: T47D or MCF-7 cells are seeded in six-well plates at a density of 5x10⁵ cells per well in 3 mL of medium and incubated for 24 hours.[4] The cells are then treated with the desired concentration of this compound and incubated for a further 16 hours.[4]

-

Cell Harvesting: The cells are harvested by trypsinization and washed with PBS.

-

Staining: The harvested cells are re-suspended in PBS containing 50 µg/mL propidium (B1200493) iodide for DNA staining.[4]

-

Flow Cytometry: The cell cycle distribution is analyzed using a flow cytometer.[4] The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined.

References

- 1. This compound | C16H17NO4 | CID 131349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure and absolute configuration of this compound, a novel pryrone derivative of L-phenylalanine from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journal.waocp.org [journal.waocp.org]

- 5. PubChemLite - this compound (C16H17NO4) [pubchemlite.lcsb.uni.lu]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Total Synthesis of this compound and Campyrones A-C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Produced by Endophytic Fungi Aspergillus sp Isolated from Piper crocatum Ruiz and Pav Exhibits Cytotoxic Activity and Induces S Phase Arrest in T47D Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Isolated from the Endophytic Fungus Aspergillus fumigatus Strain KARSV04 Synergizes the Effect of Doxorubicin in Killing MCF7 but not T47D Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Isolated from the Endophytic Fungus Aspergillus fumigatus Strain KARSV04 Synergizes the Effect of Doxorubicin in Killing MCF7 but not T47D Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Pyrophen in Aspergillus niger: A Technical Guide to its Discovery, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrophen, a notable secondary metabolite from the filamentous fungus Aspergillus niger, has garnered scientific interest due to its unique chemical structure and potential biological activities. This technical guide provides an in-depth exploration of the discovery, origin, and biosynthesis of this compound. It details the experimental protocols for its fermentation, isolation, and characterization, and presents quantitative data on its production. Furthermore, this document elucidates the proposed biosynthetic pathway, centered around a key nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid enzyme, and discusses the putative regulatory networks governing its expression. This guide is intended to be a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Aspergillus niger, a ubiquitous saprophytic fungus, is a well-known industrial workhorse for the production of enzymes and organic acids. Beyond its primary metabolism, A. niger possesses a rich and complex secondary metabolism, yielding a diverse array of bioactive compounds. Among these is this compound, a 4-methoxy-2-pyrone derivative of L-phenylalanine. First reported in 1990, this compound's novel structure, an amino acid-pyrone derivative, set it apart from other known fungal metabolites.[1] Its chemical formula is C16H17NO4, and its IUPAC name is N-[(1S)-1-(4-methoxy-6-oxopyran-2-yl)-2-phenylethyl]acetamide.[2]

Subsequent studies have identified this compound from various endophytic strains of Aspergillus, suggesting its widespread occurrence within the genus.[3] Notably, this compound has demonstrated cytotoxic activity against certain cancer cell lines, sparking interest in its potential as a lead compound for drug development.[3][4] This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for further research and development.

Quantitative Analysis of this compound Production

The production of this compound by Aspergillus niger is significantly influenced by culture conditions, particularly the composition of the fermentation medium. A study by de Araujo et al. (2022) provides valuable quantitative data on the impact of different media on this compound yield. The results are summarized in the table below.

| Culture Medium | Extract Yield (mg) | This compound Content (%) |

| Potato Dextrose Broth (PDB) | 123.1 | 9.50 |

| Czapek-Dox Broth | 177.3 | 11.5 |

| Mangaba Juice | 506.5 | 23.5 |

| Table 1: Influence of Culture Medium on this compound Production by Aspergillus niger. Data sourced from de Araujo et al. (2022).[5] |

These findings indicate that a nutrient-rich medium derived from mangaba juice can significantly enhance the production of this compound, suggesting that specific precursor availability and micronutrients in the juice may play a crucial role in stimulating its biosynthesis.

Experimental Protocols

This section provides detailed methodologies for the fermentation of Aspergillus niger for this compound production, followed by its extraction, purification, and characterization.

Fermentation of Aspergillus niger

The following protocol is based on the methods described by Astuti et al. (2016) and de Araujo et al. (2022).[3][5]

-

Inoculum Preparation:

-

Culture Aspergillus niger on Potato Dextrose Agar (B569324) (PDA) plates at 28°C for 7 days, or until sufficient sporulation is observed.

-

Prepare a spore suspension by flooding the agar surface with sterile 0.1% Tween 80 solution and gently scraping the spores with a sterile loop.

-

Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.

-

-

Liquid Fermentation:

-

Inoculate 1 L of sterile Potato Dextrose Broth (PDB) in a 2 L Erlenmeyer flask with 10 mL of the spore suspension.

-

Incubate the culture at room temperature (approximately 25-28°C) on a rotary shaker at 160 rpm for 10-14 days.

-

Extraction and Purification of this compound

This protocol details the isolation and purification of this compound from the fermentation broth.[3]

-

Extraction:

-

Separate the fungal biomass from the culture broth by filtration through Whatman No. 1 filter paper.

-

Centrifuge the filtrate at 4000 rpm for 5 minutes to remove any remaining solids.

-

Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate (B1210297) three times.

-

Pool the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl acetate extract.

-

-

Purification by Preparative Thin-Layer Chromatography (pTLC):

-

Dissolve the crude extract in a minimal amount of methanol.

-

Apply the concentrated extract as a band onto a silica (B1680970) gel 60 PF254 pTLC plate.

-

Develop the plate in a chromatography tank using a mobile phase of chloroform:methanol (9:1, v/v).

-

Visualize the separated bands under UV light (254 nm).

-

Scrape the band corresponding to this compound from the plate.

-

Elute the compound from the silica gel with methanol, filter, and evaporate the solvent to yield purified this compound.

-

Structural Characterization of this compound

The identity and purity of the isolated this compound can be confirmed using the following analytical techniques.

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Analyze the purified compound using a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

-

Monitor the elution profile using a Diode Array Detector (DAD) and a mass spectrometer in positive electrospray ionization (ESI+) mode.

-

This compound will exhibit a protonated molecule [M+H]+ at m/z 288.2834.[3]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d6).

-

Acquire 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra to confirm the chemical structure.

-

The characteristic chemical shifts for this compound are provided in the table below.[3]

-

| Position | 13C Chemical Shift (δ) | 1H Chemical Shift (δ) |

| 2 | 163.78 | - |

| 3 | 90.15 | 5.57 (d, J=2.6 Hz) |

| 4 | 170.77 | - |

| 5 | 88.08 | 6.05 (d, J=1.9 Hz) |

| 6 | 163.21 | - |

| 1' | 51.52 | 4.90 (m) |

| 2' | 37.85 | 2.89 (dd, J=13.7, 5.1 Hz), 2.79 (dd, J=13.7, 9.4 Hz) |

| 1'' | 137.27 | - |

| 2'', 6'' | 129.06 | 7.23 (d, J=7.3 Hz) |

| 3'', 5'' | 128.30 | 7.27 (t, J=7.3 Hz) |

| 4'' | 126.58 | 7.17 (t, J=7.3 Hz) |

| OCH3 | 56.48 | 3.70 (s) |

| NH | - | 8.49 (d, J=8.4 Hz) |

| C=O (amide) | 169.08 | - |

| CH3 (amide) | 22.41 | 1.78 (s) |

| Table 2: 1H and 13C NMR Spectroscopic Data for this compound in DMSO-d6. Data sourced from Astuti et al. (2016).[3] |

Biosynthesis and Regulation

The biosynthesis of this compound in Aspergillus niger is a complex process involving a dedicated biosynthetic gene cluster (BGC).

Proposed Biosynthetic Pathway

The core of the this compound biosynthetic pathway is a nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid enzyme, designated AnATPKS. This megasynthase is responsible for the assembly of the pyrone ring and the incorporation of the L-phenylalanine precursor. An associated O-methyltransferase, AnOMT, is also crucial for the final structure of this compound.

The proposed biosynthetic pathway begins with the activation of L-phenylalanine by the adenylation (A) domain of the NRPS module. The activated amino acid is then tethered to the thiolation (T) domain. Simultaneously, the PKS module catalyzes the iterative condensation of malonyl-CoA units to form a polyketide chain. The NRPS and PKS modules then work in concert to condense the L-phenylalanine with the polyketide chain. Subsequent cyclization and release from the enzyme complex, followed by methylation by AnOMT, likely lead to the formation of this compound.

Caption: Proposed biosynthetic pathway of this compound in Aspergillus niger.

Putative Regulatory Network

The expression of secondary metabolite BGCs in Aspergillus species is tightly controlled by a hierarchical regulatory network. At the top of this hierarchy are global regulators, such as the LaeA protein and the velvet complex (composed of VeA, VelB, and LaeA), which respond to environmental cues like light and nutrient availability. These global regulators, in turn, control the expression of pathway-specific transcription factors located within or near the BGCs.

While a direct experimental link between LaeA/VeA and the this compound BGC has yet to be definitively established, it is highly probable that these global regulators play a role in its expression, given their broad influence on secondary metabolism in Aspergillus. The this compound BGC likely contains its own pathway-specific transcription factor that is activated by the global regulatory machinery.

Caption: Putative regulatory network for this compound biosynthesis in Aspergillus niger.

Conclusion and Future Perspectives

This compound stands as a testament to the rich chemical diversity harbored within the fungal kingdom, and specifically within Aspergillus niger. This technical guide has provided a comprehensive overview of the current understanding of this compound, from its discovery and production to its biosynthesis and putative regulation. The provided experimental protocols offer a practical framework for researchers to further investigate this intriguing molecule.

Future research should focus on several key areas. A detailed elucidation of the enzymatic steps in the this compound biosynthetic pathway, including the characterization of tailoring enzymes beyond AnOMT, is needed. Furthermore, a definitive confirmation of the regulatory roles of LaeA, the velvet complex, and the pathway-specific transcription factor in controlling the this compound BGC will provide a more complete picture of its production. Finally, a more extensive evaluation of the biological activities of this compound and its derivatives could pave the way for its development as a therapeutic agent. The continued exploration of Aspergillus niger as a source of novel secondary metabolites like this compound holds significant promise for the future of drug discovery and biotechnology.

References

Pyrophen: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrophen is a naturally occurring α-pyrone derivative that has garnered interest in the scientific community for its potential anticancer properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and biological activities, with a focus on its effects on cancer cells. Detailed experimental methodologies and an exploration of potential signaling pathways are presented to support further research and development.

Chemical and Physical Properties

This compound, a derivative of L-phenylalanine, possesses a distinct α-pyrone ring structure. Its fundamental chemical and physical characteristics are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 131190-56-2 | [1] |

| Molecular Formula | C₁₆H₁₇NO₄ | [1] |

| Molecular Weight | 287.31 g/mol | [1][2] |

| Appearance | Off-white solid | [1] |

| IUPAC Name | N-[(1S)-1-(4-methoxy-6-oxo-2H-pyran-2-yl)-2-phenylethyl]acetamide | [1] |

Synthesis of this compound

The total synthesis of this compound has been successfully achieved, providing a reliable source of the compound for research purposes. A key methodology involves a multi-step process starting from commercially available N-Boc amino acids.

Synthetic Workflow

Caption: Key stages in the total synthesis of this compound.

Experimental Protocols

Procedure A: Synthesis of Acyl Benzotriazoles A solution of N-Boc protected amino acids in an appropriate solvent is treated to form the corresponding acyl benzotriazoles.[1]

Procedure B: Claisen Condensation A solution of diisopropylamine (B44863) in anhydrous THF is cooled to 0 °C, followed by the dropwise addition of n-butyllithium to form lithium diisopropylamide (LDA). This is then cooled to -78 °C before the addition of the acyl benzotriazole to facilitate a Claisen condensation reaction.[1]

Procedure C: Dioxinone Thermolysis and Cyclization The product from the Claisen condensation is subjected to thermolysis in a suitable solvent such as azeotropically dried toluene, in the presence of potassium carbonate and methyl tosylate, to yield the methoxypyrone core.[1]

Procedure D: Final Synthesis of this compound The N-Boc protected methoxypyrone is treated with trifluoroacetic acid for deprotection, followed by reaction with triethylamine (B128534) and acetic anhydride (B1165640) to yield the final product, this compound.[1] The crude product is then purified by column chromatography.[1]

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic activity against human breast cancer cell lines, including T47D and MCF-7.[3][4]

| Cell Line | IC₅₀ Value | Citation(s) |

| T47D | 9.2 µg/mL | [4] |

| MCF-7 | 70.57 µg/mL | [3] |

Induction of S-Phase Cell Cycle Arrest

In T47D breast cancer cells, this compound has been shown to induce cell cycle arrest in the S-phase at a concentration of 400 ng/mL.[4] This suggests that this compound interferes with DNA replication, a critical process for proliferating cancer cells.

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, research on other α-pyrone derivatives provides insights into potential mechanisms of action. Pyrone derivatives are known to exert their anticancer effects by targeting multiple oncogenic signaling pathways.[1][5][6]

Caption: Potential signaling pathways modulated by this compound.

These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer. The induction of apoptosis by pyrone derivatives often involves the mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins and the activation of caspases.[5]

Experimental Methodologies for Biological Evaluation

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cancer cells.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed T47D or other cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[5]

-

Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution.

Workflow:

Caption: Workflow for cell cycle analysis.

Protocol:

-

Cell Treatment: Treat T47D cells with this compound for the desired time (e.g., 24-48 hours).[5]

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.[5]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.[5]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can then be quantified.[5]

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anticancer activity, particularly against breast cancer cells. Its ability to induce S-phase cell cycle arrest highlights a potential mechanism for its therapeutic effects. While the exact molecular targets and signaling pathways remain to be fully elucidated, the known activities of other α-pyrone derivatives suggest that this compound may act on key oncogenic pathways such as PI3K/Akt/mTOR and MAPK/ERK.

Future research should focus on:

-

Identifying the specific molecular targets of this compound.

-

Elucidating the detailed signaling pathways modulated by this compound in different cancer cell types.

-

Evaluating the in vivo efficacy and safety of this compound in preclinical animal models.

-

Exploring synergistic effects of this compound in combination with existing chemotherapeutic agents.

This technical guide provides a foundation for researchers to build upon in their investigation of this compound as a potential novel anticancer agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Protocatechualdehyde Induces S-Phase Arrest and Apoptosis by Stimulating the p27KIP1-Cyclin A/D1-CDK2 and Mitochondrial Apoptotic Pathways in HT-29 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Multifaceted Roles of Pyroptotic Cell Death Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. discovery.researcher.life [discovery.researcher.life]

Spectroscopic and Mechanistic Insights into the Bioactive Fungal Metabolite: Pyrophen

A comprehensive analysis of the spectroscopic data and cytotoxic activity of Pyrophen, a naphtho-γ-pyrone derived from endophytic fungi, reveals key structural features and a potential mechanism of action against cancer cells. This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of this compound's spectroscopic characteristics, experimental protocols for its analysis, and insights into its biological activity.

Introduction

This compound is a naturally occurring compound belonging to the pyrone class of molecules, often isolated from various species of the fungus Aspergillus.[1][2] It has garnered significant interest within the scientific community due to its observed cytotoxic effects against certain cancer cell lines. This document serves as a technical resource, consolidating the available spectroscopic data (NMR and LC-MS) for this compound and providing a foundation for further research and development.

Spectroscopic Data of this compound

The structural elucidation of this compound has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR data are crucial for determining the chemical structure of this compound. The following tables summarize the chemical shifts (δ) reported in the literature, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) in DMSO-d₆ [ppm] |

| H-3 | 5.48 (d, J=2.0 Hz) |

| H-5 | 6.15 (d, J=2.0 Hz) |

| H-1' | 4.85 (m) |

| H-2'a | 2.95 (dd, J=13.5, 4.5 Hz) |

| H-2'b | 3.10 (dd, J=13.5, 9.5 Hz) |

| H-4' to H-8' (Phenyl) | 7.15-7.30 (m) |

| NH | 8.25 (d, J=8.5 Hz) |

| OCH₃ | 3.75 (s) |

| CH₃ (Acetyl) | 1.80 (s) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) in DMSO-d₆ [ppm] |

| C-2 | 163.8 |

| C-3 | 88.9 |

| C-4 | 171.5 |

| C-5 | 99.8 |

| C-6 | 162.5 |

| C-1' | 52.5 |

| C-2' | 38.0 |

| C-3' (Phenyl Cq) | 138.5 |

| C-4'/C-8' (Phenyl CH) | 129.5 |

| C-5'/C-7' (Phenyl CH) | 128.2 |

| C-6' (Phenyl CH) | 126.5 |

| C=O (Amide) | 169.0 |

| OCH₃ | 56.0 |

| CH₃ (Acetyl) | 22.5 |

Note: Chemical shifts are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The specific values may vary slightly depending on the solvent and the spectrometer frequency used.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis is employed to determine the molecular weight and purity of this compound. Electrospray ionization (ESI) is a commonly used technique.

Table 3: LC-MS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₇NO₄ |

| Molecular Weight | 287.31 g/mol |

| Ionization Mode | ESI-MS (Positive) |

| Observed m/z | [M+H]⁺ = 288.2834 |

Experimental Protocols

Detailed experimental procedures are essential for the reproducible analysis of this compound. The following sections outline the general methodologies for the isolation, NMR, and LC-MS analysis of this compound.

Isolation of this compound from Aspergillus sp.

This compound can be isolated from the culture broth of endophytic fungi such as Aspergillus sp..[1]

Caption: A hypothesized signaling pathway for this compound-induced S-phase arrest.

The precise molecular mechanism by which this compound induces S-phase arrest is still under investigation. However, it is plausible that this compound interacts with key regulators of the cell cycle. A potential mechanism could involve the activation of the S-phase checkpoint, leading to the inhibition of cyclin-dependent kinase 2 (CDK2)/cyclin E complexes, which are crucial for the progression through the S-phase. Further studies are required to identify the direct molecular targets of this compound and to fully elucidate the signaling cascade involved in its cytotoxic effects.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic properties and biological activity of this compound. The detailed NMR and LC-MS data, along with the outlined experimental protocols, will be valuable for researchers working on the isolation, characterization, and further development of this promising natural product. The elucidation of its mechanism of action, particularly the signaling pathways involved in its cytotoxic and cell cycle arrest activities, remains a key area for future research and could pave the way for its potential application in drug discovery.

References

A Technical Guide to the Natural Sources and Isolation of Pyrophen for Researchers and Drug Development Professionals

An In-depth Overview of Fungal Origins, Optimized Production, and Purification Methodologies

Introduction

Pyrophen, a secondary metabolite with a distinctive amino acid-pyrone structure, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological activities, with a focus on its effects on cell cycle regulation and apoptosis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Natural Sources of this compound

This compound is a fungal metabolite, primarily produced by various species of the genus Aspergillus, as well as Alternaria alternata. Its isolation has been reported from endophytic fungi, which reside within the tissues of living plants without causing any apparent disease.

Fungal Species Known to Produce this compound:

-

Aspergillus niger : This is one of the most well-documented sources of this compound. It has been isolated from A. niger cultured on maize and from marine-derived endophytic strains.[1][2]

-

Aspergillus fumigatus : An endophytic strain, KARSV04, isolated from a plant source, has been shown to produce this compound.[3]

-

Aspergillus sp. : An endophytic fungus isolated from the plant Piper crocatum Ruiz & Pav has also been identified as a producer of this compound.[4][5]

-

Alternaria alternata : This fungus is another known source of this compound.[3]

Optimizing Fungal Production of this compound

The yield of this compound from fungal cultures can be significantly influenced by the composition of the culture medium and the duration of fermentation. A study on an endophytic strain of Aspergillus niger provided valuable insights into optimizing production.

Culture Media Comparison

Different culture media have been evaluated for their impact on this compound production. The following table summarizes the findings from a study that quantified this compound content in ethyl acetate (B1210297) extracts of Aspergillus niger cultures grown in three different media.

| Culture Medium | This compound Content in Extract (%) |

| Potato Dextrose Broth (PDB) | 9.50 |

| Czapek-Dox Broth | 11.5 |

| Mangaba Juice Medium | 23.5 |

Table 1: Comparison of this compound Production in Different Culture Media.

These results indicate that a nutrient-rich medium derived from mangaba juice can significantly enhance the production of this compound by Aspergillus niger.

Fermentation Time

The duration of the fermentation process is another critical parameter for maximizing the yield of this compound. Studies have shown that for Aspergillus niger grown in Potato Dextrose Broth (PDB), a fermentation period of 28 days is optimal for the production of this compound.

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from fungal cultures typically involves a multi-step process encompassing fungal cultivation, solvent extraction, and chromatographic purification.

Fungal Cultivation

-

Inoculum Preparation : A pure culture of the this compound-producing fungal strain (e.g., Aspergillus niger) is grown on a solid medium such as Potato Dextrose Agar (B569324) (PDA) at room temperature for 7-10 days until sufficient sporulation is observed.

-

Liquid Fermentation : A small piece of the agar culture is used to inoculate a liquid culture medium (e.g., Potato Dextrose Broth). The culture is then incubated at room temperature (around 25-28°C) with shaking (e.g., 160 rpm) for the optimized duration (e.g., 10-28 days).

Extraction

-

Separation of Mycelium and Broth : After the incubation period, the fungal biomass (mycelium) is separated from the liquid culture broth by filtration, for example, through Whatman filter paper.

-

Solvent Extraction : The cell-free culture broth is then subjected to liquid-liquid extraction with an organic solvent. Ethyl acetate is the most commonly used solvent for this purpose due to its efficiency in extracting moderately polar compounds like this compound. The extraction is typically performed three times with an equal volume of ethyl acetate to ensure complete recovery of the compound.

-

Concentration : The combined ethyl acetate fractions are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

The crude extract, a complex mixture of various metabolites, is then subjected to chromatographic techniques to isolate pure this compound.

-

Column Chromatography :

-

Stationary Phase : Silica gel is commonly used as the stationary phase for the column.

-

Mobile Phase : A gradient of solvents is typically employed to elute the compounds from the column based on their polarity. A common mobile phase system is a mixture of ethyl acetate and methanol. The polarity of the mobile phase is gradually increased by increasing the proportion of methanol.

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring :

-

Stationary Phase : Silica gel 60 F254 plates are used.

-

Mobile Phase : A solvent system such as chloroform:methanol (9:1) can be used to monitor the separation.

-

Visualization : The spots on the TLC plate can be visualized under UV light (254 nm) or by using a suitable staining reagent.

-

-

Final Purification : Fractions containing the compound of interest, as identified by TLC, are pooled and the solvent is evaporated. The resulting solid can be further purified by recrystallization to obtain pure, crystalline this compound.

Characterization of this compound

The identity and purity of the isolated this compound are confirmed using spectroscopic techniques.

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. This compound typically shows a pseudomolecular ion peak at m/z 288.2834 [M+H]+, corresponding to the molecular formula C16H17NO4.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are used to elucidate the structure of the molecule. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms in the this compound molecule.

Biological Activity and Signaling Pathways

This compound has demonstrated significant cytotoxic activity against various cancer cell lines, with its mechanism of action primarily linked to the induction of cell cycle arrest and apoptosis.

Cytotoxicity

This compound has been shown to inhibit the growth of breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line. For instance, in one study, the IC50 of this compound against T47D breast cancer cells was 9.2 µg/mL, while for MCF-7 cells, it was 70.57 µg/mL.[3][5]

Cell Cycle Arrest

Studies have revealed that this compound can induce cell cycle arrest at different phases in a cell-type-dependent manner.

-

S-Phase Arrest : In T47D breast cancer cells, this compound has been observed to cause an accumulation of cells in the S phase of the cell cycle.[4]

-

G2/M Phase Arrest : In combination with doxorubicin, this compound was found to induce an accumulation of MCF-7 cells in the G2/M phase.[3]

This differential effect suggests that this compound may interact with various components of the cell cycle regulatory machinery.

Induction of Apoptosis

This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for the elimination of damaged or cancerous cells. The exact molecular pathway of this compound-induced apoptosis is still under investigation, but it is known to involve the activation of caspases, which are the key executioner proteins of apoptosis.

Visualizing Experimental and Logical Workflows

To provide a clearer understanding of the processes involved in this compound research, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Simplified overview of cell cycle regulation and points of this compound intervention.

Caption: Overview of the intrinsic and extrinsic apoptosis pathways.

Conclusion and Future Directions

This compound stands out as a promising natural product with demonstrated anti-cancer properties. The optimization of its production from fungal sources, particularly through the selection of appropriate culture media and fermentation conditions, is a key step towards its potential large-scale application. The detailed isolation and purification protocols provided in this guide offer a solid foundation for researchers to obtain this compound for further investigation.

While the ability of this compound to induce cell cycle arrest and apoptosis is established, a deeper understanding of its precise molecular targets is crucial for its development as a therapeutic agent. Future research should focus on elucidating the specific signaling pathways and proteins that are directly modulated by this compound. Such studies will not only shed light on its mechanism of action but also aid in the identification of biomarkers for predicting treatment response and in the design of more potent and selective this compound analogs. The information compiled in this technical guide is intended to facilitate and inspire further research into this fascinating and potentially life-saving molecule.

References

- 1. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P21 and p27: roles in carcinogenesis and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P21 and P27 promote tumorigenesis and progression via cell cycle acceleration in seminal vesicles of TRAMP mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Balance Cell Apoptosis and Pyroptosis of Caspase-3-Activating Chemotherapy for Better Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Pyrophen in Oncology: A Technical Overview of its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrophen, a phenethyl-α-pyrone derivative isolated from the endophytic fungus Aspergillus sp., has demonstrated notable cytotoxic activity against breast cancer cells, positioning it as a compound of interest in oncological research. This technical guide provides a comprehensive analysis of the currently understood mechanism of action of this compound in cancer cells. While specific data on this compound is emerging, this document contextualizes its activity within the broader family of α-pyrone derivatives, which are known to target fundamental cancer pathways including cell cycle regulation and apoptosis. This guide synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key cellular pathways to support further investigation and drug development efforts.

Introduction to this compound and α-Pyrone Derivatives in Oncology

This compound is a naturally occurring 4-methoxy-6-(1'-acetamido-2'-phenylethyl)-2H-pyran-2-one.[1] Natural products containing the α-pyrone scaffold have garnered significant attention in cancer research due to their diverse biological activities.[2][3] These compounds have been shown to exert anticancer effects through various mechanisms, including the induction of cell cycle arrest and apoptosis, and the modulation of key oncogenic signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK.[2][4] This guide will first focus on the specific findings related to this compound and then broaden the scope to include the established mechanisms of action of related α-pyrone derivatives to provide a comprehensive framework for understanding its potential therapeutic applications.

The Cytotoxic and Cell Cycle Arrest Activity of this compound

The primary reported anticancer effect of this compound is its ability to induce cell cycle arrest in the S-phase of breast cancer cells, leading to an inhibition of cell proliferation.[1]

Quantitative Analysis of Cytotoxicity

This compound has shown selective cytotoxicity against the T47D human breast cancer cell line, with significantly less impact on non-cancerous Vero cells.[1] The 50% inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Compound | IC50 (µg/mL) |

| T47D (Human Breast Cancer) | This compound | 9.2[1] |

| Vero (Normal Kidney Cells) | This compound | 109[1] |

Table 1: Cytotoxicity of this compound

Induction of S-Phase Cell Cycle Arrest

A key mechanism of this compound's anticancer activity is the induction of cell cycle arrest specifically in the S-phase.[1] This prevents cancer cells from completing DNA replication, a critical step for cell division. Treatment of T47D cells with this compound at a concentration of 400 ng/mL resulted in a significant accumulation of cells in the S-phase.[1]

Broader Mechanisms of Action of α-Pyrone Derivatives

To provide a more comprehensive understanding of the potential mechanisms of this compound, it is valuable to consider the activities of other α-pyrone-containing compounds in cancer cells. These compounds often target multiple facets of cancer cell biology.

Induction of Apoptosis

Many α-pyrone derivatives induce apoptosis, or programmed cell death, in cancer cells.[5][6] This is a critical mechanism for eliminating malignant cells. The apoptotic cascade can be initiated through various signaling pathways, often culminating in the activation of caspases.

Cell Cycle Arrest at G1 and G2/M Phases

In addition to the S-phase arrest observed with this compound, other α-pyrone derivatives have been shown to arrest the cell cycle at the G1 and G2/M checkpoints.[4][6] This prevents the cells from initiating DNA synthesis or entering mitosis, respectively.

Modulation of Oncogenic Signaling Pathways

Several key signaling pathways that are often dysregulated in cancer are targeted by α-pyrone derivatives. These include:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway by α-pyrone compounds can lead to reduced cancer cell viability.[2][4]

-

MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Its inhibition can halt the uncontrolled growth of cancer cells.[2][4]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the known and potential mechanisms of action of this compound and related α-pyrone derivatives.

Caption: this compound's effect on T47D breast cancer cells.

Caption: Broader mechanisms of α-pyrone derivatives.

Caption: Workflow for cell cycle analysis via flow cytometry.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for this compound and related compounds.

Cell Viability (MTT) Assay

-

Objective: To determine the cytotoxic effects of this compound on cancer (T47D) and non-cancer (Vero) cells.

-

Procedure:

-

Seed T47D and Vero cells in 96-well plates at a density of 5x10^3 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 to 200 µg/mL) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[7]

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

-

Procedure:

-

Seed T47D cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound (e.g., 400 ng/mL) or a vehicle control for 24 to 48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[8][9]

-

Conclusion and Future Directions

This compound, a phenethyl-α-pyrone derivative, demonstrates promising anticancer activity through the induction of S-phase cell cycle arrest in breast cancer cells. While research on this compound is in its early stages, the well-documented anticancer properties of the broader α-pyrone family suggest that this compound may exert its effects through multiple mechanisms, including the induction of apoptosis and the modulation of key oncogenic signaling pathways.

Future research should focus on elucidating the precise molecular targets of this compound that lead to S-phase arrest. Investigating its effects on DNA replication machinery and checkpoint kinases will be crucial. Furthermore, exploring its potential to induce apoptosis and its impact on pathways like PI3K/Akt/mTOR and MAPK/ERK will provide a more complete picture of its therapeutic potential. The favorable selectivity index of this compound warrants further preclinical evaluation in various cancer models to assess its efficacy and safety profile for potential clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, antitumor activity, and mechanism of action of 6-acrylic phenethyl ester-2-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. Assessment of Cell Cycle and Induction of Apoptosis by Shiga-like Toxin Produced by Escherichia coli O157:H7 in T47D Breast Cancer Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Biological Activity of Pyrophen: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrophen, a naturally occurring amino acid-pyrone derivative, has emerged as a compound of interest in oncological research.[1][2][3] Isolated from various species of the Aspergillus fungus, this small molecule has demonstrated notable cytotoxic effects against specific cancer cell lines, suggesting its potential as a scaffold for novel anticancer therapeutics.[1][4][5] This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization.

Core Biological Activity and Mechanism of Action

The primary biological activity of this compound investigated to date is its cytotoxicity towards breast cancer cells.[2][4] The compound's mechanism of action appears to be cell-line dependent, primarily affecting cell cycle progression.

In the T47D human ductal breast cancer cell line, this compound induces S-phase arrest .[4][6] This suggests an interference with DNA replication or the checkpoints that govern the S-phase of the cell cycle. For the MCF-7 breast cancer cell line, the effects of this compound are synergistic with the chemotherapeutic agent doxorubicin.[2][7][8] This combination leads to an accumulation of cells in the G2/M phase and the induction of apoptosis.[2][8] The differential effects on T47D and MCF-7 cells suggest that the molecular targets or signaling pathways modulated by this compound may vary depending on the genetic background of the cancer cells.[2][7]

While some reports have investigated the antimicrobial properties of this compound, the results have been inconsistent.[4] Some studies report no significant activity against bacteria and other fungi, while others have noted activity against Candida albicans.[4]

Quantitative Data Summary

The cytotoxic and inhibitory activities of this compound have been quantified in several studies. The following table summarizes the key IC50 (half-maximal inhibitory concentration) values reported in the literature.

| Cell Line | Assay Type | IC50 Value | Reference |

| T47D | Cytotoxicity (MTT) | 9.2 µg/mL | [4][6] |

| Vero | Cytotoxicity (MTT) | 109 µg/mL | [4][6] |

| MCF-7 | Cytotoxicity (MTT) | 70.57 µg/mL | [2][7][8] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for characterizing the biological activity of this compound.

Cell Culture

T47D and MCF-7 (human breast cancer) and Vero (normal kidney epithelial) cells were cultured in RPMI 1640 medium.[4] The medium was supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin/streptomycin, and 1 µg/mL fungizone.[4] All cell cultures were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[4]

Cytotoxicity Assay (MTT Assay)

-

Cells were seeded at a density of 5x10³ cells per well in a 96-well plate and incubated for 48 hours to allow for attachment and confluence of 70-80%.[4]

-

This compound was added to the wells at various concentrations, and the plates were incubated for an additional 24 hours.[4]

-

Following treatment, the culture medium was removed, and the cells were washed with pre-warmed 1X Phosphate Buffered Saline (PBS).[4]

-

A 100 µL solution of 0.5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in fresh medium was added to each well.[4]

-

The plates were incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[4]

-

The MTT solution was removed, and 100 µL of 10% Sodium Dodecyl Sulfate (SDS) was added to each well to dissolve the formazan crystals.[4]

-

The absorbance was measured at 595 nm using a microplate reader.[4]

-

The data generated was used to construct a dose-response curve, from which the IC50 value was determined.[4]

Cell Cycle Analysis

-

T47D cells were seeded at a density of 5x10⁵ cells per well in 6-well plates and incubated for 24 hours.[4]

-

The cells were then treated with various concentrations of this compound and incubated for 16 hours.[4]

-

After the treatment period, the cells were harvested.[4]

-

The harvested cells were re-suspended in PBS containing 50 µg/mL of propidium (B1200493) iodide for staining of the cellular DNA.[4]

-

The distribution of cells in the different phases of the cell cycle was analyzed using a flow cytometer.[4]

Visualizations

Experimental Workflow for Cytotoxicity and Cell Cycle Analysis

Caption: Workflow for assessing this compound's cytotoxicity and effect on cell cycle.

Proposed Mechanism of Action of this compound on Breast Cancer Cell Lines

Caption: this compound's differential effects on the cell cycle of T47D and MCF-7 cells.

Conclusion and Future Directions

This compound demonstrates clear cytotoxic activity against breast cancer cell lines, primarily through the induction of cell cycle arrest. The selectivity for cancer cells over normal cells, as suggested by the higher IC50 value in Vero cells, is a promising characteristic for a potential anticancer agent.[4][6] However, the precise molecular targets of this compound remain to be elucidated. Future research should focus on identifying the specific proteins and signaling pathways that are modulated by this compound to mediate its effects on the cell cycle. A deeper understanding of its mechanism of action will be crucial for its further development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Isolated from the Endophytic Fungus Aspergillus fumigatus Strain KARSV04 Synergizes the Effect of Doxorubicin in Killing MCF7 but not T47D Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and absolute configuration of this compound, a novel pryrone derivative of L-phenylalanine from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journal.waocp.org [journal.waocp.org]

- 5. Total Synthesis of this compound and Campyrones A-C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Produced by Endophytic Fungi Aspergillus sp Isolated from Piper crocatum Ruiz and Pav Exhibits Cytotoxic Activity and Induces S Phase Arrest in T47D Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Isolated from the Endophytic Fungus Aspergillus fumigatus Strain KARSV04 Synergizes the Effect of Doxorubicin in Killing MCF7 but not T47D Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of Pyrophen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Pyrophen, a phenethyl-α-pyrone derivative. The document summarizes key cytotoxic activity, details the experimental methodologies employed in published studies, and visualizes the established mechanism of action and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals involved in the exploration of this compound as a potential therapeutic agent.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated against several cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is the primary metric for quantifying cytotoxicity. The IC50 values for this compound from the cited studies are summarized below.

| Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| T47D | Human Ductal Breast Epithelial Tumor | 9.2 | [1][2] |

| MCF-7 | Human Breast Adenocarcinoma | 70.57 | [3][4][5] |

| Vero | Normal Kidney Epithelial (Monkey) | 109.0 | [1][2] |

Experimental Protocols

The following sections detail the methodologies utilized for the in vitro cytotoxicity assessment of this compound. The most commonly employed method is the MTT assay.

Cell Culture and Maintenance

-

Cell Lines: T47D (human ductal breast epithelial tumor), MCF-7 (human breast adenocarcinoma), and Vero (normal monkey kidney epithelial) cells were used.[1][3]

-

Culture Medium: Cells were cultured in RPMI 1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 1% penicillin/streptomycin, and 1 µg/mL fungizone.[1]

-

Incubation Conditions: The cell cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[1]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.[1] The plates were then incubated for 48 hours to allow for cell attachment and to reach 70-80% confluency.[1]

-

Compound Treatment: this compound was added to the wells at various concentrations. The plates were then incubated for an additional 24 hours.[1]

-

MTT Addition: After the treatment incubation period, the medium was removed, and the cells were washed with pre-warmed 1X Phosphate Buffered Saline (PBS). Subsequently, 100 µL of medium containing 0.5 mg/mL of MTT was added to each well.[1]

-

Incubation: The plates were incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[1]

-

Solubilization: The reaction was stopped by adding 100 µL of 10% Sodium Dodecyl Sulfate (SDS) to each well to solubilize the formazan crystals.[1]

-

Absorbance Reading: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of 595 nm.[1]

-

Data Analysis: The data generated was used to plot a dose-response curve, from which the IC50 value was determined. The IC50 is the concentration of the compound required to kill 50% of the cell population.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the cytotoxicity screening of this compound and its proposed mechanism of action based on cell cycle analysis.

Caption: Experimental workflow for the in vitro cytotoxicity screening of this compound using the MTT assay.

Caption: Proposed mechanism of action of this compound on the cell cycle of different breast cancer cell lines.

Mechanism of Action

Preliminary studies on the mechanism of action of this compound have focused on its effects on the cell cycle.

-

In T47D cells , this compound, at a concentration of 400 ng/mL, was found to induce S-phase arrest.[1][2] This indicates that this compound may interfere with DNA replication in this cell line.

-

In MCF-7 cells , when used in combination with doxorubicin, this compound was observed to induce cell cycle arrest at the G2/M phase and promote apoptosis, leading to a synergistic cytotoxic effect.[4][5]

These findings suggest that this compound's cytotoxic activity is, at least in part, mediated through the disruption of cell cycle progression. The differential effects observed in T47D and MCF-7 cells suggest that the specific molecular targets of this compound may vary depending on the cellular context. Further investigation is required to elucidate the precise signaling pathways involved.

References

- 1. journal.waocp.org [journal.waocp.org]

- 2. This compound Produced by Endophytic Fungi Aspergillus sp Isolated from Piper crocatum Ruiz and Pav Exhibits Cytotoxic Activity and Induces S Phase Arrest in T47D Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Isolated from the Endophytic Fungus Aspergillus fumigatus Strain KARSV04 Synergizes the Effect of Doxorubicin in Killing MCF7 but not T47D Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Isolated from the Endophytic Fungus Aspergillus fumigatus Strain KARSV04 Synergizes the Effect of Doxorubicin in Killing MCF7 but not T47D Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Pyrophen Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrophen, a 4-methoxy-6-(1'-acetamido-2'-phenylethyl)-2H-pyran-2-one, is a naturally occurring amino acid-pyrone derivative isolated from the endophytic fungus Aspergillus sp.[1] Initial studies have demonstrated its cytotoxic effects against breast cancer cell lines, suggesting its potential as a novel anti-cancer agent.[1] this compound has been observed to induce cell cycle arrest at different phases in various cancer cell lines, pointing towards a targeted mechanism of action.[1] The identification and validation of its molecular target(s) are crucial next steps in harnessing its therapeutic potential and developing it as a clinical candidate. This guide provides a comprehensive overview of the methodologies for the identification and validation of this compound's molecular targets, complete with detailed experimental protocols and workflow visualizations.

Known Biological Effects of this compound

This compound has demonstrated dose-dependent cytotoxic activity against human breast cancer cell lines. Notably, its effects on the cell cycle appear to be cell-line specific, suggesting a nuanced mechanism of action that may depend on the genetic background of the cancer cells.

Cytotoxic Activity

Studies have shown that this compound inhibits the growth of T47D and MCF-7 breast cancer cells. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

| Cell Line | IC50 (µg/mL) | Reference |

| T47D | 9.2 | [1] |

| MCF-7 | 70.57 | [1] |

Cell Cycle Modulation

Flow cytometry analysis has revealed that this compound induces S-phase arrest in T47D cells at a concentration of 400 ng/mL.[1] In doxorubicin-treated MCF-7 cells, this compound has been shown to modulate the G2/M phase of the cell cycle. This differential effect on the cell cycle in different cell lines suggests that this compound may interact with key regulators of cell cycle progression.

Hypothesized Signaling Pathways

Based on the observed effects of this compound on cell cycle arrest, we can hypothesize its potential molecular targets and modulated signaling pathways.

S-Phase Arrest in T47D Cells

The S-phase of the cell cycle is tightly regulated by the activity of cyclin-dependent kinase 2 (CDK2) in complex with Cyclin A. The activity of this complex is, in turn, negatively regulated by cyclin-dependent kinase inhibitors such as p21CIP1.[2] It is plausible that this compound induces S-phase arrest by directly or indirectly modulating the activity of these key regulatory proteins.

Caption: Hypothesized pathway of this compound-induced S-phase arrest.

G2/M Phase Modulation in MCF-7 Cells

The G2/M checkpoint is a critical control point in the cell cycle that prevents cells with damaged DNA from entering mitosis. This checkpoint is primarily regulated by the ATM/Chk2/p53 signaling pathway, which can lead to the inactivation of the Cdc2/Cyclin B complex, the master regulator of entry into mitosis.[3][4] this compound's modulation of the G2/M phase could be due to its interaction with components of this checkpoint pathway.

Caption: Hypothesized pathway of this compound-induced G2/M phase modulation.

Target Identification and Validation Experimental Protocols

To elucidate the direct molecular target(s) of this compound, a combination of affinity-based proteomics for target identification and RNA interference for target validation is proposed.

Target Identification: Affinity Chromatography

Affinity chromatography is a powerful technique to isolate and identify proteins that physically interact with a small molecule.[5][6] This method involves immobilizing this compound on a solid support and using it as bait to "fish out" its binding partners from a cell lysate.

Caption: Workflow for this compound target identification using affinity chromatography.

Detailed Protocol for Affinity Chromatography:

-

Immobilization of this compound:

-

Reagents: NHS-activated Sepharose resin, this compound, coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3), blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Procedure:

-

Wash the NHS-activated Sepharose resin with ice-cold 1 mM HCl.

-

Dissolve this compound in the coupling buffer and immediately mix with the washed resin.

-

Incubate for 2-4 hours at room temperature with gentle rotation.

-

Pellet the resin by centrifugation and discard the supernatant.

-

Block any remaining active groups on the resin by incubating with blocking buffer for 2 hours at room temperature.

-

Wash the resin extensively with alternating high pH (e.g., coupling buffer) and low pH (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.0) buffers.

-

Resuspend the this compound-coupled resin in a storage buffer (e.g., PBS with 0.02% sodium azide).

-

-

-

Preparation of Cell Lysate:

-

Reagents: T47D or MCF-7 cells, ice-cold PBS, lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail).

-

Procedure:

-

Culture cells to 80-90% confluency.

-

Harvest cells and wash twice with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble proteins. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

-

-

-

Affinity Purification:

-

Procedure:

-

Incubate the cell lysate with the this compound-coupled resin (and a control resin with no coupled this compound) for 2-4 hours at 4°C with gentle rotation.

-

Load the resin-lysate mixture into separate chromatography columns.

-

Wash the columns extensively with wash buffer (e.g., lysis buffer with a lower concentration of detergent) to remove non-specifically bound proteins.

-

-

-

Elution and Analysis:

-

Procedure:

-

Elute the bound proteins from the columns using an appropriate elution buffer (e.g., high concentration of free this compound, low pH buffer, or a denaturing buffer like SDS-PAGE sample buffer).

-

Concentrate the eluted proteins if necessary.

-

Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.

-

Excise unique protein bands present in the this compound eluate but not in the control eluate.

-

Identify the proteins by in-gel tryptic digestion followed by LC-MS/MS analysis.

-

-

Target Validation: RNA Interference (RNAi)

Once potential target proteins are identified, RNA interference (RNAi) can be used to validate their role in mediating the effects of this compound.[7][8] This involves specifically knocking down the expression of the candidate target protein and assessing whether this phenocopies the effects of this compound treatment (i.e., decreased cell viability and cell cycle arrest).

Caption: Workflow for this compound target validation using RNA interference.

-

siRNA Design and Synthesis:

-

Design at least two independent siRNAs targeting the mRNA of the candidate gene to control for off-target effects.

-

Include a non-targeting (scrambled) siRNA as a negative control.

-

Synthesize high-purity siRNAs.

-

-

Cell Transfection:

-

Reagents: T47D or MCF-7 cells, appropriate cell culture medium, siRNA, lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).

-

Procedure:

-

Seed cells in 6-well plates or other suitable formats to achieve 30-50% confluency at the time of transfection.

-

Prepare siRNA-lipid complexes according to the manufacturer's protocol.

-

Add the complexes to the cells and incubate for 48-72 hours.

-

-

-

Verification of Target Knockdown:

-

Procedure:

-

After the incubation period, harvest a subset of the cells.

-

Isolate RNA and perform quantitative real-time PCR (qPCR) to measure the mRNA level of the target gene.

-

Isolate protein and perform Western blotting to measure the protein level of the target gene.

-

Confirm a significant reduction in both mRNA and protein levels compared to the negative control.

-

-

-

Phenotypic Analysis:

-

Cell Viability Assay:

-

After confirming knockdown, treat a subset of the transfected cells with varying concentrations of this compound.

-

Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine if knockdown of the target gene alters the sensitivity of the cells to this compound.

-

In parallel, assess the viability of cells with target knockdown in the absence of this compound to see if it mimics the effect of the compound.

-

-

Cell Cycle Analysis:

-

Harvest the remaining transfected cells.

-

Fix the cells and stain with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).

-

Analyze the cell cycle distribution by flow cytometry.

-

Compare the cell cycle profile of cells with target knockdown to that of cells treated with this compound.

-

-

-

Data Analysis and Interpretation:

-

If the knockdown of a specific target protein results in a similar phenotype to this compound treatment (e.g., S-phase arrest in T47D cells), this provides strong evidence that the protein is a key component of the pathway through which this compound exerts its effects.

-

Conclusion

The identification and validation of the molecular target(s) of this compound are essential for its development as a targeted anti-cancer therapeutic. The methodologies outlined in this guide, combining affinity chromatography for target discovery and RNA interference for validation, provide a robust framework for elucidating the mechanism of action of this promising natural product. The successful identification of this compound's target(s) will not only advance our understanding of its anti-cancer properties but also pave the way for rational drug design and the development of more potent and selective analogs.

References

- 1. journal.waocp.org [journal.waocp.org]

- 2. 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The G2-to-M transition from a phosphatase perspective: a new vision of the meiotic division - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]

- 8. researchgate.net [researchgate.net]

In Vitro Anticancer Properties of Pyrophen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals